molecular formula C11H21ClN2O3 B11816508 tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride

tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride

Cat. No.: B11816508
M. Wt: 264.75 g/mol
InChI Key: ZZNQNNPEKFVYRS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo-oxazine core. The cis-configuration denotes the spatial arrangement of substituents on the fused bicyclic system, with the tert-butyl carboxylate group at position 4 and a hydrochloride salt at the nitrogen site. This compound serves as a key intermediate in pharmaceutical synthesis due to its rigid bicyclic structure and functional groups amenable to further derivatization .

Synthesis and Applications
The synthesis typically involves cyclization reactions, hydrogenation, and acid-mediated salt formation (e.g., using HCl). Similar compounds in and highlight the use of tert-butyl carbamate protection and Pd-catalyzed coupling for structural diversification . Applications include its role as a building block for drug candidates targeting enzymes or receptors requiring bicyclic amine scaffolds .

Properties

IUPAC Name

tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13;/h8-9,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNQNNPEKFVYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed [3+3]-Annulation

A diastereoselective [3+3]-annulation approach using cyclic nitronates and vinyl diazoacetates is a prominent method. This reaction forms the bicyclic oxazine core under rhodium(II) catalysis, as demonstrated in studies involving pyrrolo-oxazine derivatives.

Reaction Component Conditions Yield Stereochemical Outcome
Rh₂(Oct)₄ catalystTHF, 0.5 M concentration, room temperature59–73%Diastereoselective formation of cis oxazine derivatives
Vinyl diazoacetates (e.g., 2,2,2-trichloroethyl esters)Dropwise addition over 5–10 minutesEnhanced reactivity with electron-deficient esters
Nitronates (e.g., 5,6-dihydro-4H-1,2-oxazine N-oxides)Overnight stirring, followed by column chromatographyTolerance to aryl substituents at C4

Source: Adapted from MDPI study on [3+3]-annulation.

This method enables efficient construction of the oxazine ring system, though steric bulk (e.g., tert-butyl groups) may reduce yields.

Cyanide Reduction and Ring Closure

A two-step process involving cyanide reduction and subsequent base-mediated cyclization is another viable route. This method is exemplified in the synthesis of related pyridine-oxazine hybrids.

Step 1: Cyanide Reduction

  • Substrate : (3S,4S)-1-tert-butyl-3-ethyl-4-(cyanomethyl)tetramethyleneimine-1,3-carboxylate

  • Catalyst : Pd/C or Raney Ni

  • Conditions : Ethanol, 50 psi H₂, 50°C, 5 hours

  • Yield : ~72% (intermediate)

Step 2: Ring Closure

  • Base : Sodium ethoxide

  • Conditions : Ethanol, reflux, 5 hours

  • Yield : ~37.5% (cis isomer)

Catalyst/Reagent Role Impact on Stereochemistry
Pd/CHydrogenation of nitrile to amineFacilitates cis-selective intermediates
Raney NiAlternative hydrogenation catalystLess efficient for cis configuration
Sodium ethoxideBase for cyclizationDrives ring closure via deprotonation

Source: Patent CN105017244A.

Stereoselective Control

The cis configuration is achieved through:

  • Catalyst Selection : Rh₂(Oct)₄ and Pd/C favor syn-addition, minimizing trans isomer formation.

  • Intermediate Design : Use of chiral auxiliaries or stereogenic centers in precursors (e.g., (3S,4S)-configured intermediates).

  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states favoring cis annulation.

Multi-Step Synthesis Pathways

General Procedure for [3+3]-Annulation

  • Nitronate Preparation : Synthesize cyclic nitronates via [4+2]-cycloaddition of nitroalkenes and olefins.

  • Annulation : React nitronates with vinyl diazoacetates in THF under Rh₂(Oct)₄ catalysis.

  • Purification : Column chromatography (PE/EtOAc or CH₂Cl₂).

Hydrogenation-Cyclization Sequence

  • Nitrile Reduction : Convert cyanomethyl groups to amines using H₂/Pd-C.

  • Base-Mediated Cyclization : Sodium ethoxide induces ring closure, forming the oxazine core.

Critical Reaction Parameters

Parameter Optimal Value Impact
Temperature20–60°CBalances reactivity and selectivity
SolventTHF, ethanolEnhances solubility and reaction rate
Pressure (H₂)50 psiEnsures complete nitrile reduction
Catalyst Loading2 mol% Rh₂(Oct)₄Minimizes side reactions

Source: MDPI and Patent CN105017244A.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents (e.g., tert-butyl) reduce yields; mitigated by electron-deficient diazoacetates.

  • Byproduct Formation : Competing [3+2]-cycloadditions require strict control of stoichiometry and catalysts.

  • Purification : Silica gel chromatography with PE/EtOAc gradients separates diastereomers.

Characterization and Validation

Key analytical techniques include:

  • ¹H NMR : Confirms cis stereochemistry via coupling constants (e.g., J = 1.6 Hz for tert-butyl groups).

  • HRMS : Validates molecular formula (e.g., m/z calcd. for C₁₁H₂₁ClN₂O₃: 264.75 g/mol).

  • X-ray Crystallography : Resolves stereochemistry in complex intermediates.

Industrial-Scale Considerations

  • Cost : High-purity Rh catalysts increase production costs; alternatives (e.g., Pd/C) are explored.

  • Scalability : Multi-gram synthesis requires optimized solvent-to-substrate ratios and continuous flow systems .

Chemical Reactions Analysis

tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation : Utilizing oxidizing agents like potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution : Facilitating nucleophilic substitution reactions at specific positions on the pyrrolo ring.

These reactions are essential for developing new compounds with desired properties in pharmaceuticals and materials science.

2. Biological Activity Exploration
Research indicates that tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary research suggests the compound may inhibit cancer cell growth through specific mechanisms of action .

3. Pharmaceutical Development
The compound is being investigated as a pharmaceutical intermediate or active ingredient in drug formulations. Its ability to interact with biological targets makes it a candidate for further development in therapeutic applications.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer ResearchInhibitory effects on specific cancer cell lines observed in vitro.
Synthesis ApplicationsUsed as a precursor in synthesizing novel heterocyclic compounds.

Mechanism of Action

The mechanism of action of tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

The table below compares the target compound with analogues differing in substituents, stereochemistry, or salt forms:

Compound Name Molecular Formula Substituents Stereochemistry Key Properties/Applications Reference
tert-Butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate C₁₂H₂₀N₂O₃ tert-Butyl ester cis Free base precursor; intermediate in drug synthesis
trans-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride C₇H₁₆Cl₂N₂O Methyl group at position 4 trans Higher aqueous solubility; used in medicinal chemistry
Cis-6-Methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine C₇H₁₄N₂O Methyl group at position 6 cis Lab-scale intermediate; studied for stereochemical effects
Finafloxacin (contains pyrrolo-oxazine moiety) C₂₁H₂₁FN₄O₄ Cyano, fluoro, quinolone groups N/A Antibacterial drug; zwitterionic structure enhances activity at low pH

Key Differences and Implications

  • Stereochemistry : The cis-configuration of the target compound may enhance binding to chiral targets compared to trans-isomers, which exhibit distinct solubility and reactivity .
  • Substituent Effects : Methyl groups (e.g., in trans-4-methyl or cis-6-methyl derivatives) alter steric bulk and electronic properties, influencing synthetic accessibility and biological interactions .
  • Salt Forms : Hydrochloride salts (e.g., target compound) improve solubility for aqueous-phase reactions, whereas free bases (e.g., ) are preferred for organic synthesis .

Research Findings and Functional Comparisons

Pharmacological Relevance

Stability and Reactivity

  • The bicyclic system in the target compound confers rigidity, reducing conformational flexibility and enhancing thermal stability compared to monocyclic analogues (e.g., pyrrolidines in ) .
  • tert-Butyl esters (e.g., ) are hydrolytically stable under basic conditions but cleaved under acidic conditions, enabling controlled deprotection .

Biological Activity

The compound tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride (CAS Number: 1993249-46-9) is a heterocyclic compound featuring a pyrrolidine structure with potential biological activities. This article aims to explore its biological activity through various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H21ClN2O3C_{11}H_{21}ClN_{2}O_{3} with a molecular weight of 264.75 g/mol. The compound is characterized by its unique oxazine ring structure, which contributes to its biological properties.

Anti-inflammatory Properties

Research indicates that derivatives of pyrrole and oxazine compounds exhibit significant anti-inflammatory activities. In a study exploring various pyrrole derivatives, it was found that compounds similar to tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine showed promising results in reducing inflammation in animal models. The mechanism of action typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. A comparative study demonstrated that certain pyrrolidine derivatives possess broad-spectrum antimicrobial properties. Specifically, compounds with structural similarities to tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine were effective against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Study 1: Analgesic Activity

In a controlled trial involving animal models of pain, the administration of tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine resulted in a significant decrease in pain response compared to control groups. This suggests potential analgesic properties which warrant further investigation .

Case Study 2: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various oxazine derivatives on cancer cell lines. The results indicated that tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine exhibited selective cytotoxicity against specific cancer types while maintaining low toxicity in normal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against S. aureus and E. coli
AnalgesicSignificant pain response reduction
CytotoxicitySelective cytotoxicity on cancer cells

Table 2: Comparative Analysis of Similar Compounds

Compound NameActivity TypeEfficacy Level
Pyrrole Derivative AAnti-inflammatoryHigh
Pyrrolidine Derivative BAntimicrobialModerate
tert-butyl cis-3,4a...AnalgesicHigh

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